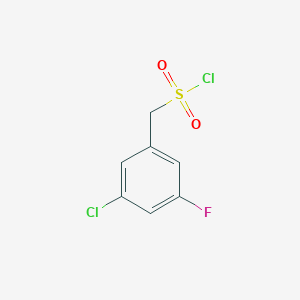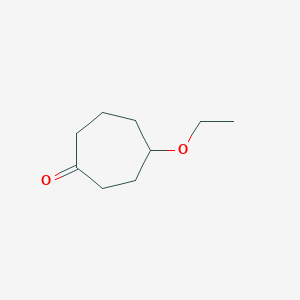
4-Ethoxycycloheptan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxycycloheptan-1-one: (CAS No. 119124-46-8) is a chemical compound with the molecular formula C9H16O2. It belongs to the class of cycloalkanones and contains an ethoxy group (C2H5O) attached to a seven-membered cycloheptane ring. The compound’s molecular weight is 156.22 g/mol .
Métodos De Preparación
Synthetic Routes: The synthetic preparation of 4-Ethoxycycloheptan-1-one involves various methods. One common approach is the reaction of cycloheptanone with ethyl bromide or ethyl iodide in the presence of a base (such as potassium carbonate or sodium hydroxide). The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production: While there isn’t a specific industrial-scale production method dedicated solely to this compound, it can be synthesized in research laboratories or small-scale production facilities. The compound’s limited industrial use means that large-scale production methods are not well-established.
Análisis De Reacciones Químicas
Reactivity: 4-Ethoxycycloheptan-1-one can undergo various chemical reactions:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group.
Ring-opening: The seven-membered ring can be opened under specific conditions.
Ethyl bromide/iodide: Used for ethoxy group introduction.
Base (e.g., potassium carbonate): Facilitates nucleophilic substitution.
Reducing agents (e.g., lithium aluminum hydride): For reduction reactions.
Major Products: The major products depend on the specific reaction conditions. For example:
- Ethoxy group substitution: Formation of various derivatives.
- Oxidation: this compound → 4-Ethoxycycloheptanoic acid.
Aplicaciones Científicas De Investigación
4-Ethoxycycloheptan-1-one finds applications in:
Organic Synthesis: As a building block for more complex molecules.
Flavor and Fragrance Industry: It contributes to aroma compounds.
Medicinal Chemistry: Potential as a scaffold for drug development.
Mecanismo De Acción
The exact mechanism of action for 4-Ethoxycycloheptan-1-one’s effects remains an area of ongoing research. It may interact with specific molecular targets or pathways, but further studies are needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
While 4-Ethoxycycloheptan-1-one is relatively unique due to its seven-membered ring and ethoxy group, similar compounds include cycloalkanones with varying substituents. Examples include cyclohexanone, cyclopentanone, and cycloheptanone.
Propiedades
Fórmula molecular |
C9H16O2 |
|---|---|
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
4-ethoxycycloheptan-1-one |
InChI |
InChI=1S/C9H16O2/c1-2-11-9-5-3-4-8(10)6-7-9/h9H,2-7H2,1H3 |
Clave InChI |
LUCDFRPQMMBMRO-UHFFFAOYSA-N |
SMILES canónico |
CCOC1CCCC(=O)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


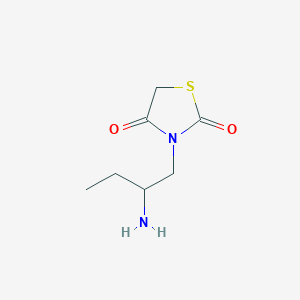

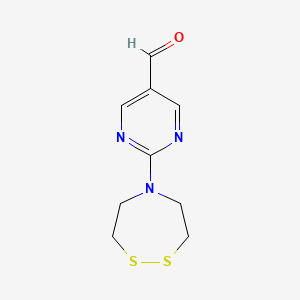
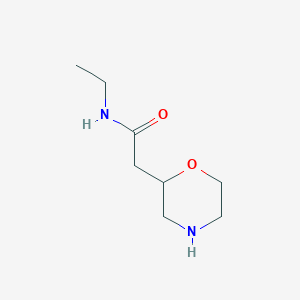
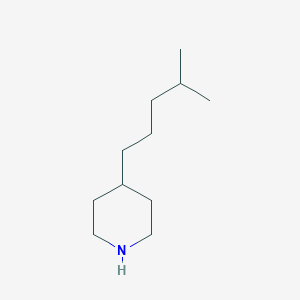


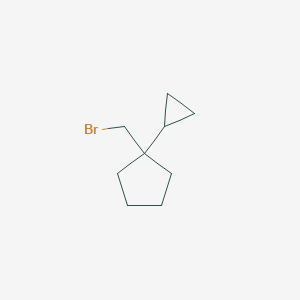
![4H,5H,6H,7H-[1,2]thiazolo[5,4-c]pyridin-3-ol hydrochloride](/img/structure/B13200849.png)
![2-[(4-Tert-butylphenyl)methyl]oxirane](/img/structure/B13200855.png)
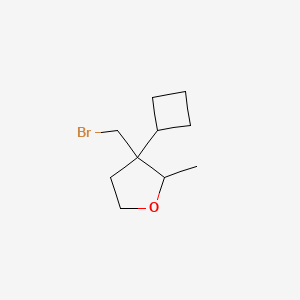
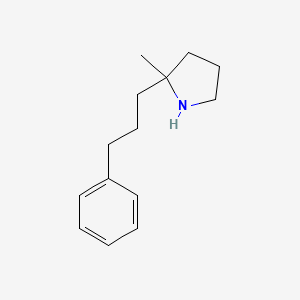
![({[3-(Chloromethyl)-4,4-dimethylpentyl]oxy}methyl)benzene](/img/structure/B13200881.png)
